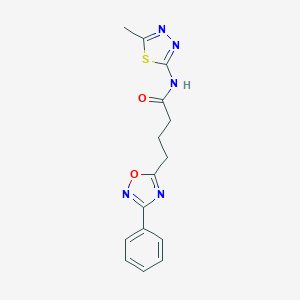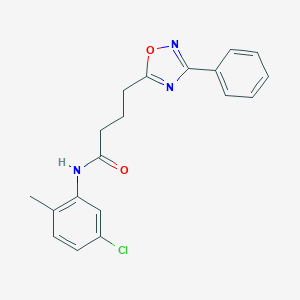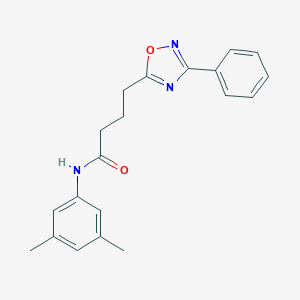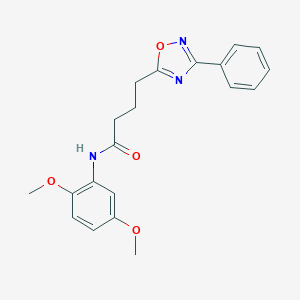![molecular formula C23H26N4O4S B277583 N-[4-(1-azepanylsulfonyl)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277583.png)
N-[4-(1-azepanylsulfonyl)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-azepanylsulfonyl)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a sulfonyl group attached to an azepane ring, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, sulfonylation of the phenyl ring, and subsequent coupling with the azepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfonyl group, leading to different products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different quinazolinone derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
N-[4-(1-azepanylsulfonyl)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the sulfonyl group can enhance binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4,5-tris(methyloxy)benzamide: Shares the azepane and sulfonyl groups but has a different core structure.
N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4,5-tris(methyloxy)benzamide: Another similar compound with variations in the substituents on the phenyl ring.
Uniqueness
N-[4-(1-azepanylsulfonyl)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide is unique due to its specific combination of the quinazolinone core and the azepane-sulfonyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H26N4O4S |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H26N4O4S/c28-22(13-16-26-17-24-21-8-4-3-7-20(21)23(26)29)25-18-9-11-19(12-10-18)32(30,31)27-14-5-1-2-6-15-27/h3-4,7-12,17H,1-2,5-6,13-16H2,(H,25,28) |
Clave InChI |
ZVOCCVSKFUURHV-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
SMILES canónico |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)


